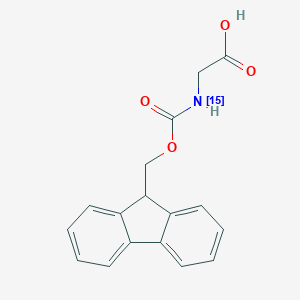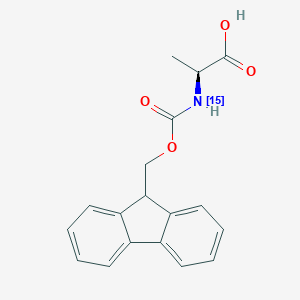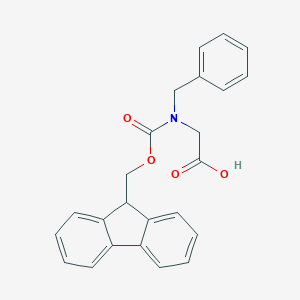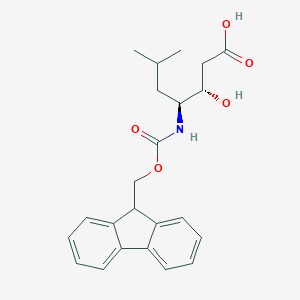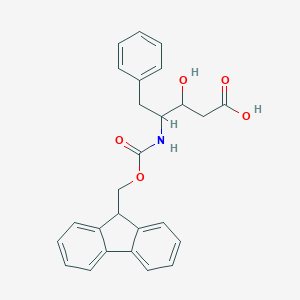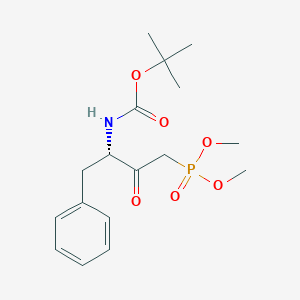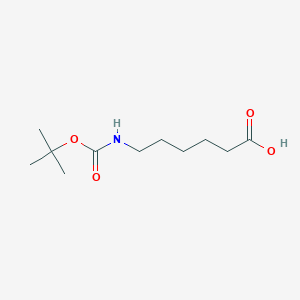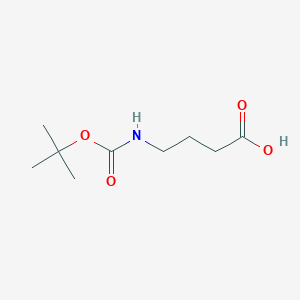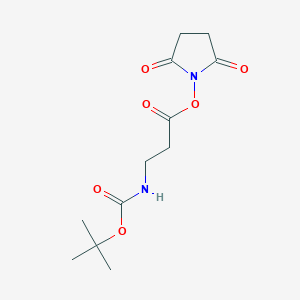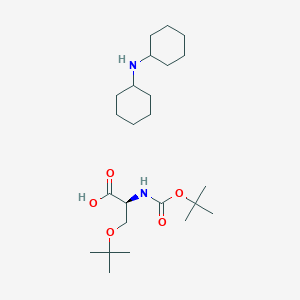
Boc-ser(tbu)-oh dcha
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-ser(tbu)-oh dcha, also known as tert-butyloxycarbonyl-serine tert-butyl ester, is a compound commonly used in peptide synthesis. It serves as a protecting group for the amino acid serine, preventing unwanted reactions during the synthesis process. The tert-butyloxycarbonyl group protects the amino group, while the tert-butyl ester protects the hydroxyl group of serine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-ser(tbu)-oh dcha typically involves the protection of serine using tert-butyloxycarbonyl chloride and tert-butyl alcohol. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the mixture at room temperature for several hours until the reaction is complete.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for precise control of reaction conditions and efficient production of the compound. The use of high-purity reagents and solvents ensures the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: Boc-ser(tbu)-oh dcha undergoes various chemical reactions, including deprotection, substitution, and coupling reactions. The deprotection reactions involve the removal of the tert-butyloxycarbonyl and tert-butyl ester groups to reveal the free amino and hydroxyl groups of serine.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid is commonly used to remove the tert-butyloxycarbonyl group, while acidic conditions such as hydrochloric acid in organic solvents can be used to remove the tert-butyl ester group.
Substitution: The compound can undergo substitution reactions with various nucleophiles, such as amines and thiols, under basic conditions.
Coupling: this compound can be coupled with other amino acids or peptides using coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Major Products Formed: The major products formed from these reactions include deprotected serine, substituted serine derivatives, and peptide chains containing serine residues.
Scientific Research Applications
Boc-ser(tbu)-oh dcha has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry:
Peptide Synthesis: It is widely used in solid-phase peptide synthesis to protect the serine residue during the assembly of peptide chains.
Organic Synthesis: The compound serves as a building block for the synthesis of various organic molecules and complex natural products.
Biology:
- **Protein
Properties
CAS No. |
18942-50-2 |
|---|---|
Molecular Formula |
C24H46N2O5 |
Molecular Weight |
442.6 g/mol |
IUPAC Name |
dicyclohexylazanium;(2S)-3-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C12H23NO5.C12H23N/c1-11(2,3)17-7-8(9(14)15)13-10(16)18-12(4,5)6;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h8H,7H2,1-6H3,(H,13,16)(H,14,15);11-13H,1-10H2/t8-;/m0./s1 |
InChI Key |
AIEUUHIXSUNTGV-QRPNPIFTSA-N |
SMILES |
CC(C)(C)OCC(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 |
Isomeric SMILES |
CC(C)(C)OC[C@@H](C(=O)[O-])NC(=O)OC(C)(C)C.C1CCC(CC1)[NH2+]C2CCCCC2 |
Canonical SMILES |
CC(C)(C)OCC(C(=O)[O-])NC(=O)OC(C)(C)C.C1CCC(CC1)[NH2+]C2CCCCC2 |
Key on ui other cas no. |
18942-50-2 |
Synonyms |
Boc-Ser(tBu)-OH.DCHA; 18942-50-2; Boc-ser(tbu)-ohdcha; PubChem12161; Boc-Ser(tBu)-OH?DCHA; SCHEMBL8383068; MolPort-020-004-681; Boc-O-tert-butyl-L-serinedchasalt; MFCD00065590; AKOS025289353; AK170040; Boc-Ser(tBu)-OHdicyclohexylammoniumsalt; Boc-Ser(tBu)-OHinvertedexclamationmarkcurrencyDCHA |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


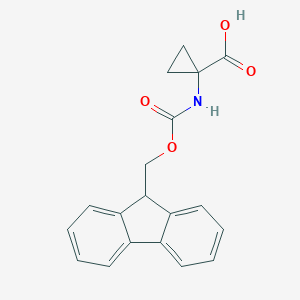
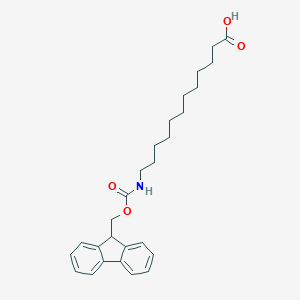
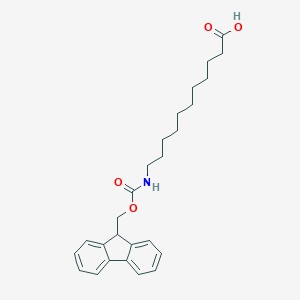
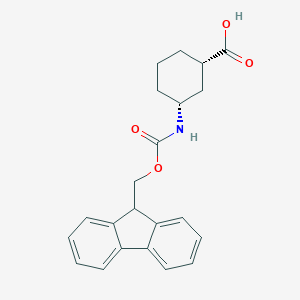
![Fmoc-[D]Gly-OH](/img/structure/B558005.png)
